阿特罗兰

描述

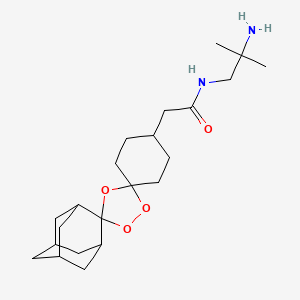

OZ-277, also known as arterolane, is a synthetic 1,2,4-trioxolane compound developed as an antimalarial agent. It was designed to combat malaria, particularly strains resistant to traditional treatments. The compound was advanced into clinical studies in 2004 due to its high potency and oral bioavailability .

科学研究应用

OZ-277 由于其抗疟疾特性而被广泛研究。 它对恶性疟原虫表现出高度的疗效,恶性疟原虫是引起最严重形式的疟疾的寄生虫 . 此外,研究探索了它在联合疗法中的潜在用途,以提高治疗效果并减少耐药性的发展 .

作用机制

OZ-277 的抗疟疾作用涉及在寄生虫内被铁离子激活后产生活性氧 (ROS)。 这些 ROS 会对寄生虫的细胞成分造成氧化损伤,导致其死亡 . 该化合物专门靶向恶性疟原虫的肌浆网/内质网 Ca2+ ATP 酶 (SERCA),破坏钙稳态和基本的细胞过程 .

生化分析

Biochemical Properties

Arterolane plays a crucial role in biochemical reactions by targeting the haemoglobin digestion pathway in Plasmodium falciparum. It interacts with haemoglobin-digesting proteases, leading to the accumulation of haemoglobin-derived peptides and subsequent alterations in lipid and nucleotide metabolism . The compound’s interaction with these proteases disrupts the parasite’s ability to obtain essential amino acids from haemoglobin, ultimately leading to its death .

Cellular Effects

Arterolane exerts significant effects on various types of cells and cellular processes. In Plasmodium falciparum-infected red blood cells, arterolane causes rapid depletion of short haemoglobin-derived peptides and accumulation of longer peptides . This disruption in haemoglobin digestion affects the parasite’s cellular metabolism and gene expression, leading to its death. Additionally, arterolane has been shown to influence cell signaling pathways and stress responses in the parasite, further contributing to its antimalarial activity .

Molecular Mechanism

The molecular mechanism of arterolane involves its interaction with haemoglobin-digesting proteases in Plasmodium falciparum. By binding to these proteases, arterolane inhibits their activity, leading to the accumulation of haemoglobin-derived peptides . This disruption in haemoglobin digestion impairs the parasite’s ability to obtain essential amino acids, ultimately causing its death. Additionally, arterolane induces oxidative stress in the parasite, further contributing to its antimalarial effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of arterolane on Plasmodium falciparum change over time. Initially, arterolane causes a rapid depletion of short haemoglobin-derived peptides, followed by alterations in lipid and nucleotide metabolism . Over time, the parasite’s stress response mechanisms are activated, leading to changes in protein turnover and gene expression . Arterolane’s stability and degradation in laboratory settings have been studied, showing that it remains effective over extended periods .

Dosage Effects in Animal Models

The effects of arterolane vary with different dosages in animal models. Studies have shown that higher doses of arterolane result in faster parasite clearance and higher efficacy . At very high doses, arterolane can cause toxic effects, including oxidative stress and damage to host cells . It is essential to determine the optimal dosage to maximize efficacy while minimizing adverse effects.

Metabolic Pathways

Arterolane is involved in several metabolic pathways within Plasmodium falciparum. It interacts with haemoglobin-digesting proteases, leading to the accumulation of haemoglobin-derived peptides . Additionally, arterolane affects lipid and nucleotide metabolism, causing alterations in metabolite levels and metabolic flux . These disruptions in metabolic pathways contribute to the compound’s antimalarial activity.

Transport and Distribution

Within cells and tissues, arterolane is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to the parasite’s digestive vacuole, where it exerts its effects on haemoglobin digestion . Arterolane’s distribution within the parasite is crucial for its antimalarial activity.

Subcellular Localization

Arterolane’s subcellular localization is primarily within the digestive vacuole of Plasmodium falciparum . This localization is essential for its activity, as it allows the compound to interact with haemoglobin-digesting proteases and disrupt the parasite’s ability to obtain essential amino acids . Additionally, arterolane’s localization to the digestive vacuole may be influenced by specific targeting signals and post-translational modifications .

准备方法

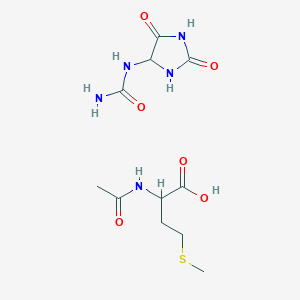

OZ-277 的合成涉及 2-甲基-1,2-二氨基丙烷的制备,它是一个关键的中间体。 该过程包括 1,1-氰基苯胺的还原环化,然后水解生成的咪唑衍生物 . 工业生产方法侧重于优化产率和纯度,确保化合物的稳定性和有效性。

化学反应分析

OZ-277 会发生各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化,导致形成不同的氧化产物。

还原: 还原反应可以修饰三氧杂环戊烷环,影响其抗疟疾活性。

取代: 取代反应可以在分子上的不同位置发生,可能会改变其药理特性。

这些反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。 形成的主要产物取决于使用的特定反应条件和试剂 .

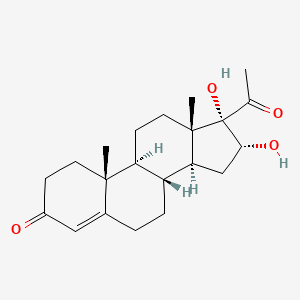

相似化合物的比较

OZ-277 属于一类合成过氧化物,包括 OZ-439 等化合物和青蒿素衍生物,如青蒿琥酯和双氢青蒿素 . 与这些化合物相比,OZ-277 在稳定性和口服生物利用度方面具有独特的优势。 它的开发在第三阶段临床试验之前停止,原因是血液中的稳定性问题 . 尽管如此,其高效力和独特的机制使其成为进一步研究和潜在治疗应用的宝贵化合物。

类似的化合物包括:

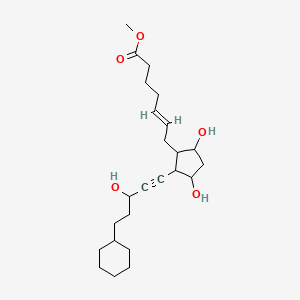

OZ-439: 另一种具有强效抗疟疾活性的合成过氧化物。

青蒿琥酯: 青蒿素的半合成衍生物,对疟疾具有快速作用。

双氢青蒿素: 青蒿素的更稳定和更有效的衍生物,用于联合疗法.

属性

InChI |

InChI=1S/C22H36N2O4/c1-20(2,23)13-24-19(25)12-14-3-5-21(6-4-14)26-22(28-27-21)17-8-15-7-16(10-17)11-18(22)9-15/h14-18H,3-13,23H2,1-2H3,(H,24,25) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXYZBLXGCYNIHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC(=O)CC1CCC2(CC1)OC3(C4CC5CC(C4)CC3C5)OO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50985095 | |

| Record name | Arterolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50985095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

664338-39-0 | |

| Record name | Arterolane [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0664338390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arterolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50985095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARTEROLANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N1TN351VB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Arterolane?

A1: Arterolane is a synthetic trioxolane antimalarial drug that acts by disrupting redox homeostasis in malaria parasites. [] It undergoes reductive activation, likely by ferrous heme released during parasite hemoglobin digestion, leading to the generation of radical species. [] These radicals alkylate vital parasite proteins, including those involved in haemoglobin digestion [], and can also convert heme to hematin. []

Q2: What are the downstream effects of Arterolane treatment on Plasmodium falciparum?

A2: Arterolane treatment leads to several downstream effects in P. falciparum, including: * Rapid depletion of short haemoglobin-derived peptides. []* Subsequent alterations in lipid and nucleotide metabolism. []* Accumulation of longer haemoglobin-derived peptides. []* Increased abundance and activity of haemoglobin-digesting proteases. []* Enrichment of parasite proteins involved in translation and the ubiquitin-proteasome system, suggesting a stress response. []

Q3: What is the molecular formula and weight of Arterolane Maleate?

A3: The molecular formula of Arterolane Maleate is C15H23NO6 · C4H4O4. The molecular weight is 425.4 g/mol.

Q4: Has Arterolane's stability been evaluated under various stress conditions?

A4: Yes, Arterolane Maleate and its pharmaceutical formulations have been subjected to various stress conditions to assess stability. Studies have evaluated its degradation under acidic, alkaline, oxidative, photolytic, humidity, and thermal conditions. [, , ]

Q5: How does the structure of Arterolane contribute to its antimalarial activity?

A5: The 1,2,4-trioxolane ring of Arterolane is crucial for its antimalarial activity. Analogues with modifications to the cyclohexane substituents showed little effect on in vitro potency, but basic functional groups were essential for in vivo efficacy in mice. [] Studies on regioisomeric analogues highlighted the importance of the trans-3″ substitution pattern for optimal ferrous iron reactivity and antiparasitic activity. []

Q6: How do structural changes to Arterolane affect its pharmacokinetic properties?

A6: Structural modifications have a significant impact on Arterolane's pharmacokinetic properties. For example, primary and secondary amino ozonides, which tend to have higher pKa and lower logD7.4 values, exhibited higher metabolic stability compared to tertiary amino ozonides. [] The addition of polar functional groups to primary amino ozonides decreased in vivo antimalarial efficacy, while similar additions to secondary amino ozonides had variable effects on metabolic stability and efficacy. []

Q7: What formulation strategies have been explored to improve the delivery of Arterolane?

A7: Researchers have explored nanoparticle formulations of Arterolane Maleate using polymers like ethylcellulose and Eudragit RS 100 and RL 100 to potentially enhance its delivery and address drawbacks like drug resistance and poor absorption. []

Q8: What is the pharmacokinetic profile of Arterolane?

A8: Arterolane exhibits rapid absorption after oral administration, reaching peak plasma concentrations within 2-3 hours. [] It displays a secondary peak around 5 hours post-dose, followed by a decline with a half-life of approximately 2-4 hours. [] Arterolane demonstrates time-invariant pharmacokinetics after repeated daily dosing. []

Q9: Have there been any studies on the pharmacokinetic/pharmacodynamic relationship of Arterolane?

A9: Yes, a phase II trial investigating the pharmacokinetics and pharmacodynamics of Arterolane Maleate in adult patients with P. falciparum malaria linked the area under the curve (AUC0–8h on day 0/day 6) to pharmacodynamic indices such as parasite clearance times and recrudescence. []

Q10: What is the in vitro activity of Arterolane against Plasmodium falciparum?

A10: Arterolane exhibits potent in vitro activity against both chloroquine-resistant and chloroquine-sensitive strains of P. falciparum. [, ] Its activity is dependent on active haemoglobin degradation within the parasite. []

Q11: What is the in vivo efficacy of Arterolane against malaria?

A11: Arterolane has demonstrated promising in vivo efficacy in preclinical models and clinical trials. In a murine malaria model, some trans-3″ analogues, including 12i, outperformed Arterolane itself, achieving cures after a single oral dose. [] Clinical trials have shown that Arterolane, administered at daily doses of 100 mg and 200 mg, is a rapidly acting, effective, and safe antimalarial drug, potentially offering an alternative to artemisinin derivatives in combination therapies. []

Q12: What analytical techniques are used to quantify Arterolane?

A12: Several analytical methods have been developed and validated for the quantification of Arterolane Maleate, primarily using high-performance liquid chromatography (HPLC). These methods often involve reversed-phase chromatography with UV detection. [, , , , , , , ] Additionally, a headspace gas chromatographic method has been developed and validated for determining residual solvents in Arterolane Maleate bulk drug. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(7-butyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenol](/img/structure/B1665715.png)

![(1S,11R,18R)-4,5,15,16-tetramethoxy-10-methyl-19-oxa-10-azatetracyclo[9.8.0.02,7.012,17]nonadeca-2,4,6,12(17),13,15-hexaen-18-ol](/img/structure/B1665721.png)